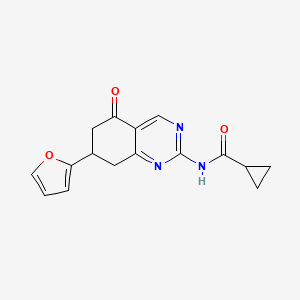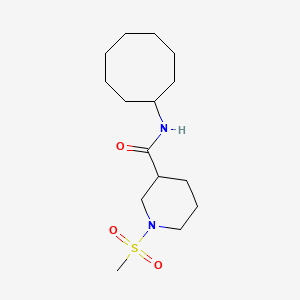![molecular formula C16H20N4O B4416052 [(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone](/img/structure/B4416052.png)
[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone
概要
説明
[(1S,6R)-3,9-diazabicyclo[421]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone is a complex organic compound that features a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone typically involves multi-step organic reactions. One common method is the [3+2] cycloaddition reaction, which is followed by reduction and lactamization . This one-pot methodology allows for the diastereoselective synthesis of the compound. The reaction conditions often involve the use of L-alanine methyl ester hydrochloride, 2-azidobenzaldehyde, and N-benzylmaleimide as starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized for industrial-scale production.
化学反応の分析
Types of Reactions
[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique properties.
作用機序
The mechanism of action of [(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- tert-butyl rac-(1S,6R)-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
- 1-[(1S,6R)-3,9-Diazabicyclo[4.2.1]non-9-yl]-4-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-1-butanone
Uniqueness
[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone is unique due to its specific bicyclic structure and the presence of both benzimidazole and diazabicyclo[4.2.1]nonane moieties. This combination of structural features imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
特性
IUPAC Name |
[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-10-18-14-5-2-11(8-15(14)19-10)16(21)20-12-3-4-13(20)9-17-7-6-12/h2,5,8,12-13,17H,3-4,6-7,9H2,1H3,(H,18,19)/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLCTSCVMSUVFG-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N3C4CCC3CNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N3[C@@H]4CC[C@H]3CNCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4415975.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B4415981.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4415983.png)
![6-(2-furyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4415996.png)
![3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4416004.png)
![1-(4-Ethoxyphenyl)-3-{[1-(pyrimidin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B4416012.png)
![2-[1-(3-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B4416023.png)
![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4416027.png)
![5-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4416034.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B4416040.png)
![2-[1-(4-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B4416046.png)


![1-[2-(benzylthio)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4416077.png)
